molecular formula C20H18N2O4 B2441028 N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1206997-26-3

N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2441028
CAS No.: 1206997-26-3
M. Wt: 350.374
InChI Key: DPLDJIFVNLYKLS-UHFFFAOYSA-N
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Description

N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Intermediate: The quinoline moiety can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Attachment of the Propyl Chain: The quinoline intermediate is then reacted with 3-bromopropanol to introduce the propyl chain, forming 3-(quinolin-8-yloxy)propanol.

    Formation of the Benzo[d][1,3]dioxole Intermediate: The benzo[d][1,3]dioxole structure can be synthesized via a cyclization reaction of catechol with formaldehyde.

    Coupling Reaction: Finally, the 3-(quinolin-8-yloxy)propanol is coupled with the benzo[d][1,3]dioxole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nitro-substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with cellular targets such as DNA and proteins. The quinoline moiety can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis. Additionally, the compound may inhibit specific enzymes or receptors, modulating various biochemical pathways.

Properties

IUPAC Name

N-(3-quinolin-8-yloxypropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-20(15-7-8-16-18(12-15)26-13-25-16)22-10-3-11-24-17-6-1-4-14-5-2-9-21-19(14)17/h1-2,4-9,12H,3,10-11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLDJIFVNLYKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCCOC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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